molecular formula C6HClN4 B3032615 2-Chloropyrimidine-4,6-dicarbonitrile CAS No. 29872-58-0

2-Chloropyrimidine-4,6-dicarbonitrile

Cat. No.: B3032615
CAS No.: 29872-58-0
M. Wt: 164.55 g/mol
InChI Key: DVTARKWYEZUTDM-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4,6-dicarbonitrile is a useful research compound. Its molecular formula is C6HClN4 and its molecular weight is 164.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Chemical Structures

2-Chloropyrimidine-4,6-dicarbonitrile is utilized as a versatile building block in the synthesis of various complex chemical structures. For instance, it enables the synthesis of 1H-pyrrolo[2,3-b]pyridine, thieno[2,3-b]pyridine, and pyrido[2′,3′:5,4]pyrrolo[2,3-b]pyrimidine systems. These compounds have been explored for their potential as antibacterial agents (Abdel-Mohsen & Geies, 2009).

Development of Antimicrobial Agents

Several studies have demonstrated the effectiveness of compounds synthesized using this compound in antibacterial activities. Novel heterocyclic compounds containing pyrimido-pyrimidine moiety, synthesized from derivatives of this compound, have shown significant antibacterial activity (Waghmare et al., 2012).

Spectroscopic and Structural Studies

This compound derivatives have been extensively studied using spectroscopic techniques. These studies help in understanding the molecular structure and electronic properties of these compounds, which is crucial for their application in various scientific fields (Gupta et al., 2006).

Investigation in Neuroprotective Properties

Some derivatives of this compound have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease. These studies focus on the synthesis and pharmacological analysis of compounds that could potentially act as inhibitors for enzymes linked to Alzheimer's and other neuronal vascular diseases (Samadi et al., 2010).

Fluorescence Studies

Compounds derived from this compound have been shown to exhibit solid-state fluorescence. This characteristic is significant for applications in material science, particularly in the development of fluorescent materials and sensors (Ershov et al., 2017).

Electrochemical Studies

Electrochemical studies of halogenated pyrimidines, including derivatives of this compound, provide insights into their reduction mechanisms. This research is vital for understanding the electrochemical properties of these compounds, which has implications in various chemical processes (Ji et al., 2001).

Safety and Hazards

The safety data sheet for 2-Chloropyrimidine indicates that it can cause skin irritation and serious eye irritation. It is harmful if swallowed. It is recommended to avoid formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

Research on pyrimidines, including 2-Chloropyrimidine-4,6-dicarbonitrile, is ongoing. Future directions could include the development of new pyrimidines as anti-inflammatory agents . Additionally, the introduction of hydrophobic groups or a cationic side chain to the pyrimidine ring could enhance binding affinity with certain receptor sites .

Properties

IUPAC Name

2-chloropyrimidine-4,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClN4/c7-6-10-4(2-8)1-5(3-9)11-6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTARKWYEZUTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1C#N)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289634
Record name 2-chloropyrimidine-4,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29872-58-0
Record name NSC62499
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloropyrimidine-4,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.